N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
Description
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a structurally complex molecule featuring two key pharmacophores:
- A thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2.
- An oxalamide bridge linking the thiazolo-triazole moiety to a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)24-20(29)19(28)23-11-10-15-12-31-21-25-18(26-27(15)21)13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMGTVPUSHQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
Similar compounds have been reported to interact with different target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been reported to affect multiple biochemical pathways due to their diverse pharmacological activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazole derivatives , characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group. Its molecular formula is with a molecular weight of 455.9 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 894038-12-1 |
Antifungal Activity
Research indicates that compounds with a 1,2,4-triazole scaffold exhibit significant antifungal properties. A review highlighted that derivatives of this scaffold have shown broad-spectrum antifungal activity against various pathogens, making them promising candidates for developing new antifungal agents . The mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have been associated with chemopreventive and chemotherapeutic effects against cancer. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific pathways affected include those related to cell cycle regulation and apoptosis induction.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators like prostaglandins.
The biological activity of this compound involves several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neuroprotective applications .
- Modulation of Gene Expression : Compounds in this class can affect the expression levels of genes involved in inflammation and cancer progression.
Pharmacokinetics
In silico studies have indicated that compounds similar to this compound possess favorable pharmacokinetic profiles. These include good bioavailability and distribution within biological systems.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives:
-
Antifungal Efficacy : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
Compound Name MIC (µg/mL) N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide 0.5 Other Triazole Derivative A 4 Other Triazole Derivative B 8 - Anticancer Activity : Another study reported that selected triazole derivatives inhibited the growth of breast cancer cells by over 70% at concentrations as low as 10 µM.
Comparison with Similar Compounds
Table 1: Key Thiazolo-Triazole Derivatives
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazole cores | Vasodilation (in vitro) |
Oxalamide Derivatives
The oxalamide group in the target compound resembles N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a potent umami agonist (Table 2). Key differences include:
Table 2: Oxalamide-Based Bioactive Compounds
| Compound Name (Structure) | Function | CAS Number | Reference |
|---|---|---|---|
| S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | Umami taste receptor agonist | 745047-53-4 |
Thiazolidinone-Thioxoacetamide Analogs
- Compound 9 (90% yield, 186–187°C melting point) features a 4-chlorobenzylidene-thiazolidinone core, synthesized via condensation reactions .
- The target compound’s synthesis likely employs similar protocols (e.g., cyclization, amide coupling) but diverges in precursor selection.
Table 3: Thiazolidinone-Thioxoacetamide Derivatives
| Compound ID | Key Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | |
| 10 | Indole-3-ylmethylene, phenyl | 83 | 206–207 |
Research Findings and Implications
- Structural Hybridization : The integration of thiazolo-triazole and oxalamide moieties may synergize activities observed in separate analogs (e.g., vasodilation + receptor modulation).
- Synthetic Feasibility : High-yield protocols for related compounds (e.g., 90% for Compound 9 ) suggest feasible scalability for the target compound, pending optimization.
- Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀, receptor binding assays) for the target compound is absent in the provided evidence. Further studies are needed to validate its bioactivity profile.
Q & A
Q. What are the critical steps for synthesizing N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide?
- Methodological Answer : The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Thiazolo-triazole core construction : Cyclocondensation of 4-chlorophenyl-substituted thioamide intermediates with hydrazine derivatives under reflux conditions .
- Oxalamide linkage : Reacting the thiazolo-triazole intermediate with oxalyl chloride, followed by coupling with 2-methoxyaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to confirm >95% purity .
- Spectroscopy :
- 1H/13C NMR : Peaks for the thiazolo-triazole protons (δ 7.2–8.1 ppm), oxalamide carbonyls (δ 165–170 ppm), and methoxy group (δ 3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]+) and isotopic pattern matching the formula C22H19ClN5O3S .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with:
- Alternative aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazolo-triazole core.
- Modified oxalamide substituents (e.g., 4-methoxyphenyl, 3-ethoxyphenyl) .
- Bioassay screening : Test against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) using:
- In vitro inhibition assays : IC50 determination via fluorometric or colorimetric methods.
- Cytotoxicity profiling : MTT assays on normal vs. cancer cell lines .
- Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends .
Q. How can contradictions in reaction yields during scale-up synthesis be resolved?
- Methodological Answer :
- Parameter optimization :
- Catalyst screening : Test Pd(OAc)2, CuI, or heterogeneous catalysts (e.g., Bleaching Earth Clay) for coupling efficiency .
- Solvent effects : Compare PEG-400, DMF, or THF for solubility and reaction kinetics .
- Process monitoring :
- In situ FTIR : Track intermediate formation (e.g., carbonyl stretches at 1700–1750 cm⁻¹).
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (temperature, stoichiometry) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets). Key steps:
- Protein preparation : Retrieve target structures from PDB (e.g., EGFR kinase: 1M17).
- Ligand parameterization : Assign charges (AM1-BCC) and optimize geometry (DFT/B3LYP) .
- MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across similar thiazolo-triazole derivatives?
- Methodological Answer :
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., pH, serum concentration).
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., IC50 variability against HER2+ vs. HER2- cell lines) .
- Structural validation : Confirm stereochemical purity (e.g., chiral HPLC for enantiomeric excess) to rule out isomer-driven activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
